molecular formula C20H15Cl2NO5S B301125 Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

カタログ番号 B301125
分子量: 452.3 g/mol
InChIキー: VCIFROBPQCVDGY-YVLHZVERSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer. It is a synthetic compound that was developed by Critical Outcome Technologies Inc. (COTI), a biotechnology company based in Canada.

作用機序

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate works by binding to the mutant p53 protein and stabilizing its structure. This leads to the reactivation of the p53 pathway, which is responsible for regulating cell growth and apoptosis. The reactivation of the p53 pathway leads to the induction of cell cycle arrest and apoptosis in cancer cells. Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells with mutant p53, while sparing normal cells with wild-type p53. Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation.

実験室実験の利点と制限

The main advantage of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is its specificity for mutant p53, which makes it a promising candidate for cancer therapy. Its low toxicity in normal cells and tissues also makes it a safer alternative to traditional chemotherapy. However, the synthesis of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is complex and time-consuming, which can limit its availability for research. Additionally, the mechanism of action of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is still not fully understood, which can make it challenging to optimize its use in cancer therapy.

将来の方向性

There are several future directions for the research and development of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to further investigate the mechanism of action of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate to better understand its effects on cancer cells. Additionally, clinical trials are needed to evaluate the safety and efficacy of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate in humans. Finally, combination therapy with Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate and other anticancer agents may be explored to enhance its therapeutic effects.

合成法

The synthesis of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate involves a multistep process that starts with the reaction of 4-chlorophenyl isothiocyanate with ethyl 2-(4-hydroxyphenoxy)acetate in the presence of triethylamine. The resulting intermediate is then treated with 2,4-thiazolidinedione and 4-dimethylaminopyridine to yield the final product, Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate. The overall yield of the synthesis is around 25%.

科学的研究の応用

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies for various types of cancer, including breast cancer, ovarian cancer, colon cancer, and lung cancer. Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate works by inhibiting the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote cancer cell survival and growth, and inhibiting its activity can lead to cancer cell death. Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

特性

製品名

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

分子式

C20H15Cl2NO5S

分子量

452.3 g/mol

IUPAC名

ethyl 2-[2-chloro-4-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H15Cl2NO5S/c1-2-27-18(24)11-28-16-8-3-12(9-15(16)22)10-17-19(25)23(20(26)29-17)14-6-4-13(21)5-7-14/h3-10H,2,11H2,1H3/b17-10-

InChIキー

VCIFROBPQCVDGY-YVLHZVERSA-N

異性体SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

正規SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。